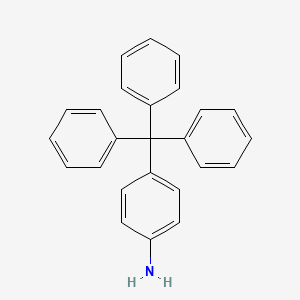

4-Tritylaniline

Descripción

Historical Context of Trityl-Substituted Anilines in Organic Chemistry

The story of trityl-substituted compounds begins with the discovery of the triphenylmethyl (trityl) radical by Moses Gomberg in 1900, which was the first stable organic free radical identified. acs.org This discovery challenged the prevailing belief that carbon could only form four bonds. acs.org The trityl group, with its three phenyl rings attached to a central carbon atom, quickly found utility in organic synthesis. acs.orgwikipedia.org Its ability to form a stable carbocation makes it an excellent protecting group, particularly for alcohols, and it became widely used in nucleoside, oligonucleotide, and peptide chemistry. wikipedia.orgglenresearch.com

The application of the trityl group extended to anilines, a fundamental class of compounds in organic chemistry. rsc.org The introduction of the bulky trityl group onto the aniline (B41778) ring creates sterically hindered molecules with modified reactivity. rsc.orgsit.edu.cn These N-tritylamines and their derivatives have been instrumental in studying reaction mechanisms and as building blocks for more complex molecular architectures. rsc.orgorganic-chemistry.org The synthesis of 4-tritylaniline itself is often achieved by the reaction of trityl chloride with aniline. smolecule.commdpi.com

Academic Significance and Research Trajectory

This compound serves as a crucial intermediate and building block in the synthesis of a variety of novel organic materials. Its unique structure has led to its use in several distinct areas of research.

Synthesis of Heterocycles: Research has shown that this compound is a valuable precursor for creating substituted isatins, which are important intermediates in heterocyclic chemistry. nih.gov For example, it has been used in the preparation of 5-tritylisatin. nih.gov

Development of Functional Materials: The compound is utilized in the synthesis of complex molecules with specific functional properties. It has been incorporated into the structure of novel fluorophores, which have potential applications as optical brighteners. scirp.org One such derivative is bis-4,4-[6-chloro-N-(4-tritylphenyl)- acs.orgsmolecule.comCurrent time information in Bangalore, IN.triazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene. scirp.org

Polymer Chemistry: this compound is a key monomer in the synthesis of high-performance polymers. Polyamides and polyimides containing the bulky trityl-substituted triphenylamine (B166846) unit have been synthesized and investigated for their electrochromic properties, demonstrating reversible electrochemical processes and stable color changes. mdpi.com

Catalysis: The amine functionality of this compound allows it to be used in creating supports for metal nanoparticles. Porous organic tubes based on this compound have been used to tether palladium nanoparticles, creating an efficient heterogeneous catalyst for Suzuki coupling reactions in water. mdpi.com

The research trajectory for this compound and its derivatives continues to expand, with ongoing studies exploring its use in materials for microelectronics and as spin probes for biomedical imaging. nsc.ru

Structural Basis for Reactivity and Research Interest

The chemical behavior and research appeal of this compound are directly linked to its molecular structure. The key features are the bulky trityl group and the nucleophilic amino group on the phenyl ring.

The most prominent feature of this compound is the steric hindrance provided by the large triphenylmethyl group. This bulk influences the reactivity of the amino group and the aromatic ring. For instance, while anilines are typically nucleophilic, the steric crowding around the nitrogen in trityl-substituted anilines can hinder reactions like acylation. sit.edu.cn This steric shielding is also exploited in the design of "super-sterically" hindered ligands for stabilizing reactive metal centers in coordination chemistry. rsc.org

The trityl group also influences the electronic properties of the molecule. The electron-rich aniline ring can participate in electrophilic aromatic substitution reactions. smolecule.com The amino group (-NH2) is an activating group, directing incoming electrophiles to the ortho positions relative to itself. Furthermore, the amino group itself can undergo various transformations, including acylation to form amides and reduction reactions. smolecule.com

The stability of the trityl cation is a defining characteristic. glenresearch.com This property is fundamental to its use as a protecting group, which can be cleaved under acidic conditions. glenresearch.comrsc.org In the context of N-tritylanilines, this acid-labile nature is a key feature in synthetic strategies. rsc.org

The combination of a bulky, sterically demanding substituent with a reactive amino group on a stable aromatic platform makes this compound a versatile tool for chemists to construct complex, functional molecules for a wide array of applications.

Compound Data

Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 22948-06-7 nist.gov |

| Molecular Formula | C₂₅H₂₁N nist.govthermofisher.com |

| Molecular Weight | 335.44 g/mol scbt.com |

| Appearance | White to cream or pale grey powder thermofisher.com |

| Melting Point | 255-257 °C |

| IUPAC Name | 4-(triphenylmethyl)aniline thermofisher.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂₅H₂₁N |

| Trityl chloride | C₁₉H₁₅Cl |

| Aniline | C₆H₇N |

| 5-Tritylisatin | C₂₇H₁₉NO₂ |

| bis-4,4-[6-chloro-N-(4-tritylphenyl)- acs.orgsmolecule.comCurrent time information in Bangalore, IN.triazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene | C₆₅H₅₀Cl₂N₁₀O₆S₂ |

| Palladium | Pd |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tritylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHDHXBLSLSXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066844 | |

| Record name | Benzenamine, 4-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22948-06-7 | |

| Record name | p-Tritylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22948-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(triphenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022948067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tritylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(triphenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(triphenylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Tritylaniline

The primary and most well-documented method for synthesizing this compound involves the reaction of an amine with triphenylmethyl chloride.

The synthesis of this compound is commonly achieved through the N-alkylation of aniline (B41778) with triphenylmethyl chloride, also known as trityl chloride. This reaction is a classical example of nucleophilic substitution, where the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic central carbon atom of the triphenylmethyl group. The bulky nature of the trityl group sterically hinders the formation of the di-substituted product, favoring the mono-N-substituted this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

The efficiency of the synthesis of this compound is influenced by several factors, including the choice of solvent and base. Research has shown that pyridine (B92270) can serve as both the solvent and the base, leading to a high yield of the desired product. In one optimized procedure, the reaction of aniline with triphenylmethyl chloride in pyridine at room temperature for 24 hours, followed by heating at 100°C for one hour, resulted in a 90% yield of this compound. Other solvents such as chloroform (B151607) have also been used, often in conjunction with a base like triethylamine. The selection of the base is crucial to scavenge the HCl generated, thereby driving the reaction to completion.

| Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Aniline, Triphenylmethyl chloride | Pyridine | Pyridine | Room Temp then 100 | 25 | 90 |

| Aniline, Triphenylmethyl chloride | Chloroform | Triethylamine | Not Specified | Not Specified | Not Specified |

Reaction of Triphenylmethyl Chloride with Aniline

Derivatization Strategies of this compound

This compound serves as a versatile starting material for the synthesis of more complex molecules, owing to the reactive sites on the aniline ring and the protective nature of the trityl group.

A significant derivatization of this compound is its conversion into N-tritylisatin. This transformation is typically achieved through a multi-step process. First, this compound is acylated with oxalyl chloride in a solvent like dry ether to form an intermediate, which is then subjected to intramolecular cyclization under Friedel-Crafts conditions using a Lewis acid catalyst such as aluminum chloride. The resulting N-tritylisatin can be further modified. For instance, it can undergo condensation reactions with various aromatic amines to produce a range of N-tritylisatin-β-anils. These anils are colored compounds, and their synthesis has been reported with substituted anilines, leading to products with varying shades.

| N-tritylisatin Reactant | Aromatic Amine | Product |

| N-tritylisatin | Aniline | N-tritylisatin-β-anil |

| N-tritylisatin | o-Toluidine | N-tritylisatin-β-(o-toluidide) |

| N-tritylisatin | m-Toluidine | N-tritylisatin-β-(m-toluidide) |

| N-tritylisatin | p-Toluidine | N-tritylisatin-β-(p-toluidide) |

This compound is a key intermediate in the synthesis of substituted triphenylamine (B166846) derivatives, which are valuable in materials science. For example, this compound can be arylated with an excess of 1-fluoro-2,4-dinitrobenzene (B121222) in the presence of a base like sodium hydride to yield N-(2,4-dinitrophenyl)-N-phenyl-N-trityl amine. Subsequent removal of the trityl protecting group with a mixture of trifluoroacetic acid and dichloromethane (B109758) affords N-(2,4-dinitrophenyl)aniline. This dinitro derivative can then be reduced to the corresponding diamino compound, N-(2,4-diaminophenyl)aniline, using a reducing agent like tin(II) chloride in ethanol. This multi-step synthesis highlights the utility of the trityl group as a protective moiety.

The immobilization of this compound onto polymer supports represents a strategic approach to creating functional materials. This can be achieved by incorporating the tritylaniline moiety into a polymer backbone or as a pendant group. For instance, a diamine monomer containing the tritylaniline structure can be synthesized and subsequently polymerized with a dianhydride to form polyimides. Specifically, 4,4'-diamino-4''-tritylaniline has been used in the synthesis of novel organosoluble and thermally stable polyimides. These polymers, bearing the bulky trityl group, exhibit good solubility in a variety of organic solvents, a desirable property for processing and application. The trityl group in these polymer architectures can be selectively removed to provide reactive amine sites for further functionalization, such as cross-linking or grafting of other molecules.

Formation of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. ukm.myunsri.ac.id The amine functionality of this compound allows it to readily undergo such reactions. The resulting Schiff bases often serve as intermediates in the synthesis of more complex heterocyclic systems.

A notable application is in the multi-component synthesis of highly substituted imidazoles. In a one-pot reaction, this compound can be reacted with benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst like potassium permanganate (B83412) (KMnO₄) under reflux conditions. rdd.edu.iq This method provides an efficient and eco-friendly route to 1,2,4,5-tetra-aryl-imidazoles. rdd.edu.iq The general procedure involves stirring a mixture of benzil, this compound, and the catalyst, followed by the addition of the aromatic aldehyde and ammonium acetate, leading to the final imidazole (B134444) product in moderate yields. rdd.edu.iq

The trityl group can also act as a bulky substituent in the synthesis of imine-bridged heterorotaxanes. For instance, this compound has been reacted with 4-(2-bromoethoxy)benzaldehyde (B1266921) to form the corresponding imine, which is subsequently reduced to a secondary amine. frontiersin.org This amine then serves as a key component or "stopper" in the construction of mechanically interlocked molecules. frontiersin.org

Table 1: Synthesis of Imidazole Derivatives via this compound Schiff Base Intermediate

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Yield | Reference |

| Benzil | This compound | Aromatic Aldehydes | KMnO₄ | 1,2,4,5-Tetra-aryl-imidazoles | 50-56% | rdd.edu.iq |

Synthesis of Fluorescent Probes and Optical Brighteners

This compound is a versatile reagent in the synthesis of fluorescent compounds. alfa-chemical.com Its derivatives have been developed as novel fluorophores and potential optical brighteners, which are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum. nih.govscirp.orgresearchgate.net

One specific example is the synthesis of a complex fluorophore with the IUPAC name bis-4,4-[6-Chloro-N-(4-tritylphenyl)- alfa-chemical.comsmolecule.comtriazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene. nih.govscirp.orgresearchgate.net The synthesis is a multi-step process:

First, 4,4'-diaminostilbene-2,2'-disulfonic acid is reacted with cyanuric chloride in the presence of sodium carbonate (Na₂CO₃) at a low temperature (0-5°C). nih.govscirp.org

The resulting intermediate is then refluxed overnight with this compound and a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA). nih.govscirp.orgresearchgate.net

This reaction proceeds via a chloride substitution on the triazine ring and results in the final product in a high yield of 81%. nih.govscirp.orgresearchgate.net The synthesized compound exhibits strong blue/purple fluorescence, with a maximum absorption wavelength at 359 nm and an emission peak centered at 450 nm in both solution and solid states, demonstrating its potential as an effective optical brightener. nih.govscirp.orgresearchgate.netnih.gov

Table 2: Synthesis and Properties of a this compound-Based Optical Brightener

| Precursors | Key Reagents | Product | Yield | Max. Absorption (λmax) | Max. Emission (λem) | Reference |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid, Cyanuric chloride, this compound | Na₂CO₃, DIPEA | bis-4,4-[6-Chloro-N-(4-tritylphenyl)- alfa-chemical.comsmolecule.comtriazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene | 81% | 359 nm | 450 nm | nih.govscirp.orgresearchgate.net |

Preparation of Complex Molecules via this compound Intermediates

The unique steric and electronic properties of this compound make it an important intermediate for the synthesis of a variety of complex organic molecules, including heterocyclic compounds and supramolecular structures. ontosight.ai

Synthesis of Isatins: this compound serves as a precursor for producing substituted isatins (1H-indole-2,3-diones), which are valuable scaffolds in pharmaceutical chemistry. nih.gov The synthesis of 5-tritylisatin from this compound proved challenging due to the insolubility of intermediates in acidic media. nih.gov A modified Sandmeyer process was developed to overcome this, using polyphosphoric acid (PPA) as the reaction medium for the cyclization of the methyloximinoacetanilide intermediate, which successfully produced 5-tritylisatin in a 67% yield. nih.gov

Synthesis of Rotaxanes: In the field of supramolecular chemistry, the bulky trityl group of this compound is exploited to function as a "stopper" in the synthesis of rotaxanes—mechanically interlocked molecules composed of a dumbbell-shaped component threaded through a macrocycle. core.ac.uk For example, this compound was reacted with ethyl fumaroyl chloride to synthesize an amide ester, which after hydrolysis, was used as a bulky end-group for a "thread" component, preventing the dethreading of the macrocycle. core.ac.uk

Synthesis of Functional Polymers: this compound has also been employed as a starting monomer in the creation of complex functional polymers. It was used as a precursor to prepare palladium nanoparticles supported on a knitting aryl polymer (KAP). acs.org This material, with a nanotube-like morphology, demonstrates the utility of this compound in designing advanced catalytic systems. acs.org

Table 3: Examples of Complex Molecules Synthesized from this compound

| Precursor | Reaction Type | Complex Product | Field of Application | Reference |

| This compound | Modified Sandmeyer isatin (B1672199) synthesis | 5-Tritylisatin | Pharmaceutical Intermediates | nih.gov |

| This compound | Amide coupling | Fumaramide thread for [n]rotaxanes | Supramolecular Chemistry | core.ac.uk |

| This compound | Polymerization with cross-linker | Palladium-supporting Knitting Aryl Polymer (KAP) | Heterogeneous Catalysis | acs.org |

| This compound | Acylation | 2,7-Di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene | Organic Synthesis |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Tritylaniline, offering detailed information about the hydrogen and carbon atomic frameworks.

Proton NMR (¹H NMR) spectroscopy for this compound provides precise information about the electronic environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the trityl group's three phenyl rings and the p-substituted aniline (B41778) ring.

In a typical ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (B87167) ((CD₃)₂SO), the protons of the fifteen hydrogens on the unsubstituted triphenylmethyl group produce a complex series of overlapping peaks, or a multiplet, in the aromatic region. rsc.org The protons on the aniline ring, being in a different chemical environment, appear as separate signals. The two protons ortho to the amino group and the two protons meta to it are chemically distinct and typically appear as doublets due to coupling with their neighbors. rsc.org The two protons of the primary amine (-NH₂) usually appear as a singlet. rsc.org

A summary of the ¹H NMR spectral data for this compound is presented below. rsc.org

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.29-7.05 | Multiplet | 15H | Aromatic protons of the three unsubstituted phenyl rings (trityl group) |

| 6.72 | Doublet | 2H | Aromatic protons on the aniline ring (ortho to -C(Ph)₃) |

| 6.44 | Doublet | 2H | Aromatic protons on the aniline ring (ortho to -NH₂) |

| 4.97 | Singlet | 2H | Amine protons (-NH₂) |

| Solvent: (CD₃)₂SO, Spectrometer Frequency: 400 MHz |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and characterization of the hybridization state (sp², sp³) of each carbon.

The spectrum is expected to show signals for:

The single quaternary sp³-hybridized carbon atom of the trityl group.

The sp²-hybridized carbons of the three identical, unsubstituted phenyl rings. Due to symmetry, these would typically resolve into four distinct signals (one for the ipso-carbon attached to the central carbon, and one each for the ortho, meta, and para carbons).

The sp²-hybridized carbons of the p-substituted aniline ring, which would show four separate signals due to the substitution pattern.

The chemical shifts are influenced by the electronic environment; carbons attached to the electronegative nitrogen atom are deshielded and appear at a higher chemical shift (downfield).

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Quaternary Carbon (-C (Ph)₃) | 60 - 70 |

| Aromatic Carbons (Unsubstituted Phenyl Rings) | 125 - 135 |

| Aromatic Carbons (Aniline Ring) | 114 - 150 |

Diffusion-Ordered Spectroscopy (DOSY) is an advanced NMR technique used to analyze mixtures and confirm the structural integrity of a single compound. researchgate.netrsc.org The DOSY experiment separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. vuw.ac.nz For a pure sample of this compound, all proton signals belonging to the molecule should align horizontally at the same diffusion coefficient value in the 2D DOSY plot. researchgate.net This confirms that all observed protons are part of the same molecular entity and can be used to identify the signals of impurities, such as residual solvents or starting materials, which would diffuse at different rates and appear at different vertical positions in the spectrum. researchgate.net

¹³C NMR Spectral Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. nist.govudel.edu The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the primary amine (-NH₂) and the aromatic rings.

Key vibrational modes and their expected absorption regions include:

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹. libretexts.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are observed in the 1400-1600 cm⁻¹ region. libretexts.org

C-N Stretching: The stretching of the carbon-nitrogen bond of the arylamine is typically found in the 1250-1360 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aromatic C=C Stretch | 1400 - 1600 | Aromatic Ring |

| C-N Stretch | 1250 - 1360 | Aryl Amine |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and gain structural information about a compound by analyzing its mass-to-charge ratio (m/z) after ionization. nist.gov For this compound (C₂₅H₂₁N), the calculated monoisotopic mass is approximately 335.17 Da. nih.gov

In an electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov A characteristic and often most abundant peak in the spectrum is the fragment resulting from the cleavage of the C-C bond between the aniline ring and the trityl group. This cleavage forms the highly stable triphenylmethyl (trityl) cation, [C(C₆H₅)₃]⁺, which appears at an m/z of 243. nih.gov

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₂₅H₂₁N]⁺ | ~335 | Molecular Ion (M⁺) |

| [C₁₉H₁₅]⁺ | 243 | Triphenylmethyl (trityl) cation fragment |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a compound. This analysis provides the empirical formula of the compound, and when combined with the molecular weight from mass spectrometry, it confirms the molecular formula. scirp.org The results for a pure sample of this compound are expected to align closely with the theoretical values calculated from its molecular formula, C₂₅H₂₁N. thermofisher.com

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 89.51 |

| Hydrogen | H | 6.31 |

| Nitrogen | N | 4.18 |

| Calculated from the molecular formula C₂₅H₂₁N with a molecular weight of 335.44 g/mol . nist.govsigmaaldrich.com |

X-ray Crystallography for Solid-State Structure of Derivatives

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The method involves directing an X-ray beam onto a single crystal of a compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, researchers can calculate a three-dimensional map of the electron density within the crystal, and from this, deduce the exact positions of the atoms, as well as the bond lengths and angles that define the molecular structure. nih.gov

The application of single-crystal X-ray crystallography has been crucial in characterizing the solid-state structures of various complex derivatives of this compound, where the bulky trityl group significantly influences the crystal packing and molecular conformation.

For instance, this compound has been incorporated as a "stopper" unit in the synthesis of mechanically interlocked molecules like rotaxanes due to its steric bulk. In the structural analysis of a mit.edurotaxane featuring a phenanthroline-containing macrocycle, X-ray crystallography was employed to confirm the interlocked structure. mdpi.com The crystal structure provided definitive evidence of the threading of the macrocycle by the dumbbell-shaped component, which was capped by the voluminous this compound groups. mdpi.com

In another study, this compound was used to synthesize a Schiff base derivative, N-(3,5-bis(1-methyl-1-phenylethyl)salicylidene)-4-tritylaniline. oup.com This compound was found to form clathrate crystals, trapping small solvent molecules like methanol (B129727) and acetone (B3395972) within its crystal lattice. oup.com X-ray analysis of these crystals revealed how the bulky substituents create voids in the crystal packing, allowing for the inclusion of guest molecules and influencing the photochromic properties of the material in the solid state. oup.com

Furthermore, derivatives such as 2,6-dibenzhydryl-4-tritylaniline have been synthesized and their coordination complexes with metals studied. acs.org Single-crystal X-ray crystallography was used to elucidate the trigonal planar coordination geometry of these complexes, with the data deposited in the Cambridge Crystallographic Data Centre (CCDC) for public access. acs.org

While highly powerful, obtaining crystals of sufficient quality for single-crystal X-ray diffraction can be a challenge for some this compound derivatives, occasionally yielding materials unsuitable for analysis. scispace.com

The data table below summarizes crystallographic information for a derivative of this compound.

| Derivative Name | Crystal System | Space Group | Unit Cell Dimensions | Reference |

|---|---|---|---|---|

| N-(3,5-bis(1-methyl-1-phenylethyl)salicylidene)-4-tritylaniline | Information not publicly detailed | Information not publicly detailed | Information not publicly detailed | oup.com |

| mit.eduRotaxane with this compound stoppers | Information not publicly detailed | Information not publicly detailed | Information not publicly detailed | mdpi.com |

UV-Vis Spectroscopy in Optical Property Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible light by a substance. inflibnet.ac.inmicrobenotes.com When a molecule absorbs light, electrons are promoted from a ground state to a higher energy excited state, known as an electronic transition. inflibnet.ac.in The technique measures the wavelength at which absorption occurs (λmax) and the intensity of the absorption. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. microbenotes.com This method is instrumental in characterizing the optical properties of chromophores, which are the parts of a molecule responsible for its color. ua.pt

UV-Vis spectroscopy is frequently employed to assess the optical characteristics of this compound derivatives, particularly those designed for applications such as optical brighteners or fluorophores. The bulky trityl group can influence the electronic environment of the aniline chromophore and any conjugated systems attached to it, thereby affecting the absorption spectrum.

A notable example is the synthesis of a novel fluorophore, bis-4,4-[6-Chloro-N-(4-tritylphenyl)- acs.orginflibnet.ac.inscirp.orgtriazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene, which incorporates the this compound moiety. scirp.orgnih.gov The optical properties of this compound were investigated using UV-Vis spectroscopy in a dimethyl sulfoxide (DMSO) solution. scirp.orgnih.gov The analysis revealed a maximum absorption wavelength (λmax) at 359 nm. scirp.orgnih.gov This absorption in the UV region is characteristic of optical brighteners, which absorb ultraviolet light and re-emit it as blue light in the visible spectrum. scirp.org This specific λmax value was subsequently used as the excitation wavelength for fluorescence spectroscopy experiments to further characterize the compound's emission properties. scirp.orgnih.gov

The data obtained from UV-Vis spectroscopy, such as the position of the absorption maximum, provides critical information about the electronic structure of the molecule and the energy of its electronic transitions. ua.pt Shifts in the λmax to longer (redshift) or shorter (bathochromic) wavelengths in different derivatives can offer insights into the effects of various substituents on the molecule's conjugated system.

The table below presents UV-Vis absorption data for a derivative of this compound.

| Derivative Name | Solvent | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| bis-4,4-[6-Chloro-N-(4-tritylphenyl)- acs.orginflibnet.ac.inscirp.orgtriazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene | DMSO | 359 nm | scirp.orgnih.gov |

Advanced Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions

The aniline (B41778) ring in 4-Tritylaniline is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS) reactions. smolecule.com This characteristic allows for the introduction of various functional groups onto the aromatic ring, serving as a pathway for further molecular elaboration. smolecule.compressbooks.pub

The general mechanism for EAS involves the attack of an electrophile by the π-electron system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pub Subsequent deprotonation restores the aromaticity of the ring, resulting in the substituted product. pressbooks.publibretexts.org Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egmasterorganicchemistry.com The amino group of aniline is a strong activating group and an ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the amino group. However, the sterically demanding trityl group at the para position significantly hinders substitution at the adjacent ortho positions.

Reduction and Acylation Reactions of the Amine Functionality

The amine group of this compound is a key site for chemical modifications, particularly through reduction and acylation reactions. smolecule.com

Reduction Reactions: While the aniline amine group is already in a reduced state, reactions involving the broader molecule can lead to derivatives where this functionality is modified. For instance, the reduction of nitro groups to form amines is a common synthetic step in the preparation of more complex molecules derived from this compound. mdpi.comrsc.org A typical method involves the use of hydrazine (B178648) and a palladium catalyst. mdpi.comrsc.org

Acylation Reactions: Primary and secondary amines, including this compound, readily undergo acylation with acid chlorides or acid anhydrides to form amides. openstax.orglibretexts.orggeeksforgeeks.org This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org The resulting amide is generally less nucleophilic than the starting amine, preventing over-acylation. openstax.orglibretexts.org This reaction is valuable for creating amide-containing polymers and other functional materials. mdpi.com

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Reduction of Nitro Precursor | Hydrazine, Pd/C | Amine | mdpi.com, rsc.org |

| Acylation | Acid Chloride or Anhydride | Amide | openstax.org, libretexts.org, geeksforgeeks.org |

Fluoro-displacement Reactions

Fluoro-displacement reactions on aromatic rings are a type of nucleophilic aromatic substitution (SNA_r). In the context of this compound chemistry, this reaction is used to build more complex structures. For example, this compound can react with p-fluoronitrobenzene in the presence of cesium fluoride (B91410) (CsF) in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com In this reaction, the amine group of this compound acts as a nucleophile, displacing the fluoride from the activated nitro-substituted aromatic ring to form 4,4′-dinitro-4′′-trityltriphenylamine. mdpi.com

This reaction proceeds through a Meisenheimer complex intermediate, a resonance-stabilized anion formed by the attack of the nucleophile on the electron-deficient aromatic ring. The presence of the electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack.

| Reactant | Reagent(s) | Product | Reference(s) |

| This compound | p-fluoronitrobenzene, CsF, DMSO | 4,4′-Dinitro-4′′-trityltriphenylamine | mdpi.com |

Condensation Reactions

This compound and its derivatives are valuable monomers in condensation polymerization. mdpi.comrsc.org These reactions involve the repetitive joining of monomer units with the elimination of a small molecule, such as water. For instance, diamine derivatives of this compound, such as 4,4′-diamino-4′′-trityltriphenylamine, can be reacted with various dicarboxylic acids or tetracarboxylic dianhydrides to synthesize polyamides and polyimides, respectively. mdpi.com

These polymers, incorporating the bulky trityl group, often exhibit enhanced solubility and good film-forming properties. mdpi.com The condensation of this compound with triphenylmethanol (B194598) in the presence of acid is another example of a condensation reaction used to synthesize a tetraphenylmethane (B1200815) core structure. rsc.org

| Monomer(s) | Reaction Type | Polymer/Product Type | Reference(s) |

| 4,4′-Diamino-4′′-trityltriphenylamine and Dicarboxylic Acids | Polycondensation | Polyamide | mdpi.com |

| 4,4′-Diamino-4′′-trityltriphenylamine and Tetracarboxylic Dianhydrides | Polycondensation | Polyimide | mdpi.com |

| This compound and Triphenylmethanol | Condensation | Tetraphenylmethane derivative | rsc.org |

Investigation of Reaction Pathways through Intermediate Analysis

The study of reaction intermediates is fundamental to understanding reaction mechanisms. In the synthesis of derivatives from this compound, spectroscopic methods like NMR and IR are employed to confirm the structures of intermediates. mdpi.com

For example, in the multi-step synthesis of 4,4′-diamino-4′′-trityltriphenylamine, the intermediate 4,4′-dinitro-4′′-trityltriphenylamine is isolated and characterized. mdpi.com The presence of nitro groups and the absence of the N-H stretch from the secondary amine starting material can be confirmed by IR spectroscopy, while NMR spectroscopy provides detailed structural information. mdpi.com This analysis confirms the successful fluoro-displacement step before proceeding to the final reduction. Such intermediate analysis provides direct evidence for the proposed reaction pathway and allows for the optimization of reaction conditions at each step.

Applications in Organic Synthesis and Materials Science

As a Synthetic Precursor and Key Intermediate in Organic Synthesis

4-Tritylaniline is a versatile precursor in organic synthesis, primarily utilized for the creation of more complex molecules and novel materials. smolecule.com Its strategic importance lies in the ability of the trityl group to impart desirable properties such as increased solubility and prevention of close polymer chain packing, while the aniline (B41778) functional group provides a reactive site for further chemical transformations. mdpi.commdpi.com

The synthesis of this compound itself is typically achieved through the reaction of trityl chloride with aniline. mdpi.com This foundational reaction opens the door to a variety of subsequent chemical modifications. For instance, the electron-rich aromatic ring of the aniline moiety is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. smolecule.com Furthermore, the primary amine group can readily undergo acylation to form amides and can be reduced to other nitrogen-containing derivatives. smolecule.com

A notable application of this compound as a synthetic intermediate is in the preparation of 4,4′-diamino-4′′-trityltriphenylamine. This is accomplished through a multi-step process that begins with the fluoro-displacement of p-fluoronitrobenzene with this compound, followed by the reduction of the resulting dinitro compound. mdpi.com This diamine monomer is a critical component in the synthesis of advanced polymers. Additionally, this compound has been employed in the synthesis of specialized compounds like 5-tritylisatin and 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol (B129727) trisolvate monohydrate. sigmaaldrich.com

The strategic use of this compound as a building block is a prime example of retrosynthetic analysis, where a target molecule is deconstructed into simpler, commercially available precursors. This approach is fundamental in the synthesis of complex natural products and novel drug candidates. libretexts.orgchemistrydocs.comslideshare.net The unique combination of the bulky, non-polar trityl group and the reactive amine functionality makes this compound a valuable tool for synthetic chemists.

Development of Advanced Polymeric Materials

The incorporation of the bulky trityl group from this compound into polymer backbones has led to the development of advanced materials with enhanced properties. These materials find applications in various high-technology fields due to their improved solubility, thermal stability, and unique electronic characteristics.

Synthesis of Polyamides and Polyimides with Trityl-Substituted Units

Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal and mechanical properties. researchgate.net However, their applications can be limited by poor solubility. The introduction of the bulky trityl group via monomers derived from this compound effectively addresses this issue. mdpi.com The three-dimensional, propeller-like shape of the trityl group disrupts the close packing of polymer chains, which in turn increases the free volume and enhances solubility in common organic solvents. mdpi.commdpi.com

The synthesis of these polymers typically involves the polycondensation of a diamine monomer containing the trityl-substituted triphenylamine (B166846) unit with various aromatic dicarboxylic acids (for polyamides) or tetracarboxylic dianhydrides (for polyimides). mdpi.comresearchgate.net The resulting polymers not only exhibit excellent solubility, allowing for the casting of flexible and robust films, but also maintain high glass transition temperatures, indicating good thermal stability. mdpi.com For example, polyamides synthesized from 4,4′-diamino-4′′-trityltriphenylamine have demonstrated high gas permeability, particularly for CO2 and O2, due to the increased microporosity imparted by the trityl groups. mdpi.com

| Polymer Type | Monomers | Key Properties |

| Polyamides | 4,4′-diamino-4′′-trityltriphenylamine and various dicarboxylic acids | Good solubility, film-forming ability, high thermal stability, high gas permeability. mdpi.commdpi.comresearchgate.net |

| Polyimides | 4,4′-diamino-4′′-trityltriphenylamine and various tetracarboxylic dianhydrides | Good solubility, film-forming ability, high glass transition temperatures, electroactivity. mdpi.comresearchgate.net |

Incorporation into Porous Organic Polymers (POPs) and Knitting Aromatic Polymers (KAPs)

Porous Organic Polymers (POPs) and Knitting Aromatic Polymers (KAPs) are classes of materials characterized by their high surface area, tunable porosity, and exceptional stability. csic.esacs.org These properties make them attractive for applications in gas storage, separation, and catalysis. mdpi.com The synthesis of KAPs often involves the Friedel-Crafts reaction, linking aromatic monomers with a cross-linker. acs.org

While direct incorporation of this compound into the primary framework of POPs and KAPs is an area of ongoing research, the principles of creating high free volume polymers using bulky substituents are highly relevant. The inclusion of voluminous groups, such as the trityl group, is a key strategy for creating microporosity within the polymer network. mdpi.com This increased free volume is crucial for the performance of these materials in applications like CO2/CH4 separation. mdpi.com For instance, POPs synthesized from triarylamines linked by rigid bridges have shown significant CO2 uptake due to their high porosity. mdpi.com The underlying concept of using sterically demanding units to prevent efficient chain packing is central to the design of both trityl-containing polymers and POPs/KAPs.

Role in Electrochromic Materials

Electrochromic materials are substances that change color in response to an electrical potential. This property makes them suitable for applications such as smart windows, displays, and sensors. Triarylamine-containing polymers, including those derived from this compound, have demonstrated promising electrochromic behavior. mdpi.com

Polyamides and polyimides incorporating trityl-substituted triphenylamine units exhibit reversible electrochemical oxidation processes. mdpi.com When these polymer films, cast on a conductive substrate, are subjected to an oxidizing potential, they change color, typically from a colorless or pale yellowish state to green or blue. mdpi.com The bulky trityl group contributes to the stability of the electrochromic behavior by preventing close chain packing, which can otherwise lead to degradation of the electroactive properties. mdpi.com Compared to their polyimide counterparts, polyamides with trityl-substituted units have shown lower oxidation potentials and, consequently, higher electrochromic stability and coloration efficiency. mdpi.com The development of these materials has even led to the fabrication of simple electrochromic devices, demonstrating their potential for practical applications. mdpi.com

| Polymer System | Color Change (Neutral to Oxidized) | Key Electrochromic Properties |

| Polyamides with trityl-substituted triphenylamine units | Colorless to Blue-Green | Lower oxidation potentials, higher stability and coloration efficiency. mdpi.com |

| Polyimides with trityl-substituted triphenylamine units | Colorless to Blue | Reversible electrochemical oxidation. mdpi.com |

Applications in Organic Light-Emitting Devices (OLEDs)

Organic Light-Emitting Devices (OLEDs) are a major technology in modern displays and lighting due to their efficiency, flexibility, and vibrant colors. frontiersin.orgossila.com The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the hole transport layer (HTL). tcichemicals.com

Derivatives of triphenylamine are widely used as hole transport materials because of their excellent thermal stability and amorphous nature, which ensures the formation of smooth, uniform films. tcichemicals.comwikipedia.org The introduction of bulky groups like the trityl group in this compound can further enhance these properties. While direct use of this compound in commercial OLEDs is not extensively documented in the provided context, the synthesis of more complex hole-transporting molecules often starts from such building blocks. The trityl group helps to prevent crystallization and ensures good film-forming properties, which are crucial for the longevity and efficiency of the OLED device. google.com

Role in Fluorescent Materials and Optical Brighteners

This compound and its derivatives have also found a significant role in the development of fluorescent materials and optical brighteners. These compounds absorb light in the ultraviolet spectrum and re-emit it in the visible blue region, leading to a whitening or brightening effect. nih.govscirp.org

Furthermore, polyamides derived from monomers containing adamantylphenoxy-substituted triphenylamine units, which share structural similarities with trityl-substituted systems in terms of bulkiness, have been shown to exhibit photoluminescence in the blue region of the spectrum. This highlights the potential of incorporating bulky, non-planar groups, a key feature of this compound, in the design of new fluorescent polymers.

| Compound/Polymer | Application | Fluorescent Properties |

| bis-4,4-[6-chloro-N-(4-tritylphenyl)- mdpi.comsigmaaldrich.comCurrent time information in Bangalore, IN.triazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene | Optical Brightener | Strong blue/purple emission. nih.govscirp.org |

| Polyamides with adamantylphenoxy-substituted triphenylamine units | Fluorescent Polymer | Photoluminescence in the blue region. |

Application in Drug Delivery Systems and Tissue Engineering Scaffolds

The compound this compound serves as a versatile building block in the development of advanced materials for biomedical applications, specifically in the fields of drug delivery and tissue engineering. alfa-chemical.comalfa-chemical.com Its utility stems from the incorporation of its bulky trityl group into larger polymer structures, which influences the physical and chemical properties of the resulting materials. This makes it a valuable precursor for creating specialized polymers designed for controlled release mechanisms and as structural supports for tissue growth. alfa-chemical.com

One notable application is in the synthesis of polyrotaxanes, where this compound acts as a bulky "stopper" group. researchgate.net In these mechanically interlocked molecules, the large size of the trityl group prevents the dethreading of cyclic molecules (like cyclodextrins) from a linear polymer chain. This architecture is highly effective for creating controlled-release drug delivery systems. researchgate.net The entrapped drug molecules are released at a predictable rate as the polymer matrix degrades or changes conformation, offering a sophisticated method for therapeutic delivery.

In tissue engineering, scaffolds provide the necessary structural framework for cells to attach, proliferate, and form new tissue. nih.govnih.gov The properties of these scaffolds, such as porosity, mechanical integrity, and biocompatibility, are critical for success. nih.govuliege.be Polymers derived from this compound are explored for these applications, as the inclusion of the trityl group can be used to modulate the polymer's architecture, solubility, and interactions with biological systems. alfa-chemical.comresearchgate.net While research is ongoing, its role as a foundational component for synthesizing novel biocompatible materials is clearly established. alfa-chemical.comalfa-chemical.com

| System/Polymer Type | Role of this compound | Application Area | Reference |

|---|---|---|---|

| Polyrotaxanes | Bulky stopper group | Controlled drug release systems | researchgate.net |

| Biomedical Polymers | Synthesis precursor | Drug delivery and tissue engineering scaffolds | alfa-chemical.comalfa-chemical.com |

Studies on Photochromic Materials

Photochromism involves the reversible transformation of a chemical species between two forms by absorbing electromagnetic radiation, resulting in a color change. frontiersin.org This property is highly sought after for applications such as optical data storage, molecular switches, and smart materials. frontiersin.orgresearchgate.net While direct studies labeling this compound as a photochromic compound are not prominent, its derivatives are integral to synthesizing polymers that exhibit related chromic behaviors, particularly electrochromism—a color change induced by an electric potential.

Research has focused on synthesizing high-performance polymers, such as polyamides and polyimides, from monomers derived from this compound. researchgate.netsemanticscholar.org Specifically, this compound is a starting material for creating the more complex diamine monomer, 4,4′-diamino-4′′-trityltriphenylamine. semanticscholar.org This diamine is then polymerized to form polyamides and polyimides that possess electrochromic properties. researchgate.netsemanticscholar.org These polymers exhibit reversible color changes when subjected to different voltages, a characteristic attributed to the stable redox states of the triphenylamine units. semanticscholar.org

The presence of the bulky trityl group, originating from this compound, imparts crucial characteristics to these polymers, including enhanced solubility and good film-forming ability. researchgate.net These properties are essential for the practical fabrication of electrochromic devices. The study of these electrochromic polymers contributes to the broader field of chromic materials, which also encompasses photochromic systems. The principles of molecular design used to create these electroactive materials from this compound derivatives are relevant for developing future photoresponsive systems.

| Polymer Class Derived from this compound | Observed Property | Key Advantage Conferred by Trityl Group | Reference |

|---|---|---|---|

| Polyamides with trityl-substituted triphenylamine units | Electrochromism | Good solubility and film-forming ability | researchgate.netsemanticscholar.org |

| Polyimides with trityl-substituted triphenylamine units | Electrochromism | Good solubility and film-forming ability | researchgate.netsemanticscholar.org |

Role in Catalysis

Ligand Design for Metal Complex Formation

The incorporation of 4-tritylaniline into ligand frameworks for transition metal complexes has been investigated as a strategy to modulate the catalytic properties of the metal center. The bulky trityl group can enforce specific coordination geometries and create a sterically hindered environment, which can be advantageous in various catalytic transformations.

One area of application is in ethylene (B1197577) polymerization. Research has shown that Ni(II) complexes bearing ligands derived from this compound can act as effective catalysts for this process. wikipedia.org For instance, salicylaldimine Ni(II) complexes functionalized with a this compound moiety have demonstrated high activity, reaching up to 4 x 10^4 g of polyethylene (B3416737) per mole of Ni per hour. wikipedia.org A key finding is that the presence of the bulky this compound group leads to the formation of more linear polyethylene with high melting temperatures, in contrast to less bulky amines like 2-aminobiphenyl (B1664054) which result in a higher degree of branching. wikipedia.org These Ni(II) complexes also exhibit enhanced thermal stability, maintaining their catalytic activity at temperatures as high as 80°C. wikipedia.org The structural and electronic effects imparted by the this compound-containing ligand are crucial in determining the microstructure and properties of the resulting polymer.

The primary function of the ligand in such catalytic systems is to solubilize the transition metal salt in the reaction medium and to fine-tune the redox potential of the metal center. This adjustment is critical for achieving the appropriate activity and dynamics for the catalytic cycle. researchgate.net The electron-donating or withdrawing nature of the ligand, along with its steric profile, directly influences the reactivity of the metal center. researchgate.netacs.org While this compound itself has been used to prepare ligands, it is often a precursor for more complex ligand structures designed to create a specific catalytic environment. mdpi.comacs.org

Support for Heterogeneous Catalysts

A significant application of this compound in catalysis is its use as a monomer to create porous organic polymers (POPs). These polymers serve as robust supports for catalytically active metal nanoparticles, leading to the development of efficient and recyclable heterogeneous catalysts. The inherent amine functionality and the hydrophobicity of the polymer network derived from this compound play crucial roles in stabilizing the metal nanoparticles and facilitating catalytic reactions.

Palladium Nanoparticle Immobilization on Porous Polymers derived from this compound

Researchers have successfully synthesized hypercrosslinked porous polymers with unique hollow tube-shaped morphologies using this compound as the precursor. wikipedia.orgresearchgate.netmdpi.com These materials, often denoted as PP-3, are formed through a one-pot polymerization condensation of this compound with a linker such as dimethoxymethane (B151124) (DMM), mediated by a catalyst like iron(III) chloride (FeCl₃). researchgate.netmdpi.com

These porous polymer tubes provide an excellent scaffold for the immobilization of palladium (Pd) nanoparticles. The process typically involves the loading of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), onto the polymer support, followed by a reduction step, often using sodium borohydride (B1222165) (NaBH₄), to form Pd(0) nanoparticles. mdpi.comrsc.org The resulting material, designated as Pd/PP-3 or Pd@PP-3, features well-dispersed palladium nanoparticles, typically in the size range of 3–9 nm, tethered within the amine-functionalized and hydrophobic polymer network. researchgate.netrsc.org The built-in amine groups of the polymer are believed to play a key role in stabilizing the palladium nanoparticles, preventing their agglomeration and leaching. wikipedia.orgresearchgate.net

Table 1: Characteristics of Porous Polymer Support and Immobilized Palladium Nanoparticles

| Property | Description | Reference(s) |

| Polymer Precursor | This compound | researchgate.netmdpi.com |

| Polymer Morphology | Hollow tube-shaped porous polymer (PP-3) | researchgate.netmdpi.com |

| Immobilized Metal | Palladium (Pd) nanoparticles | researchgate.netrsc.org |

| Pd Nanoparticle Size | 3–9 nm | rsc.org |

| Stabilization | Amine functionality of the polymer network | wikipedia.orgresearchgate.net |

Application in Suzuki-Miyaura Cross-Coupling Reactions

The palladium nanoparticles supported on this compound-derived porous polymers (Pd/PP-3) have demonstrated high efficiency as heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions. wikipedia.orgresearchgate.net This reaction is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and fine chemicals.

The Pd/PP-3 catalyst has shown excellent activity in the coupling of various aryl halides with arylboronic acids. A significant advantage of this catalytic system is its ability to function effectively in water, an environmentally benign solvent. researchgate.net The hydrophobic nature of the this compound-based polymer support is thought to be beneficial, potentially creating a favorable microenvironment for the reaction and protecting the active palladium sites from deactivation. researchgate.net

Studies have shown that the catalyst can be recycled and reused multiple times without a significant loss of activity, highlighting its stability and the strong anchoring of the palladium nanoparticles to the polymer support. researchgate.netmdpi.com For example, in the coupling of bromobenzene (B47551) and sodium phenyltrihydroxyborate, the Pd/PP-3 catalyst afforded high yields of the biphenyl (B1667301) product. researchgate.net

Table 2: Performance of Pd/PP-3 in Suzuki-Miyaura Coupling of Bromobenzene and Sodium Phenyltrihydroxyborate

| Entry | Substrate 1 | Substrate 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 1 | Bromobenzene | Sodium Phenyltrihydroxyborate | Pd/PP-3 | Water | 100 | High | researchgate.net |

The use of such a heterogeneous catalyst addresses some of the drawbacks of homogeneous palladium catalysts, such as the difficulty of catalyst separation from the product and the potential for palladium contamination in the final product. researchgate.net

Hydrogenation of Organic Compounds

The application of palladium catalysts supported on this compound-derived porous polymers extends to hydrogenation reactions. Specifically, the Pd@PP-3 catalyst has been shown to be effective in the selective hydrogenation of carbon-carbon double bonds (C=C) in α,β-unsaturated aldehydes. researchgate.net

In these reactions, the Pd@PP-3 catalyst demonstrates high selectivity for the hydrogenation of the C=C bond, yielding saturated aldehydes as the primary products, while leaving the carbonyl group (C=O) intact. researchgate.net This chemoselectivity is a valuable feature in organic synthesis, allowing for the targeted modification of polyfunctional molecules. For instance, the hydrogenation of cinnamaldehyde, 3-methylbutene-2-al, and furfural (B47365) using Pd@PP-3 selectively reduces the olefinic bond. researchgate.net

It is noteworthy that the choice of the immobilized metal can invert the selectivity. When platinum nanoparticles are supported on the same PP-3 polymer (Pt@PP-3), the catalyst shows high selectivity for the hydrogenation of the C=O bond, producing unsaturated alcohols. researchgate.net This highlights the crucial role of both the metal and the support in determining the catalytic outcome.

Table 3: Selective Hydrogenation using Metal@PP-3 Catalysts

| Catalyst | Substrate Class | Primary Product | Selectivity | Reference(s) |

| Pd@PP-3 | α,β-Unsaturated Aldehydes | Saturated Aldehydes | High for C=C hydrogenation | researchgate.net |

| Pt@PP-3 | α,β-Unsaturated Aldehydes | Unsaturated Alcohols | High for C=O hydrogenation | researchgate.net |

The robust nature of the porous polymer support derived from this compound contributes to the stability and reusability of these hydrogenation catalysts.

Mechanistic Insights into Catalytic Processes

While specific mechanistic studies exclusively focused on catalytic systems derived from this compound are limited, the general mechanisms of the reactions they catalyze are well-established and can be applied to understand their function.

In the Suzuki-Miyaura cross-coupling reaction , the catalytic cycle is generally accepted to involve a Pd(0)/Pd(II) cycle. The key steps are:

Oxidative Addition: The active Pd(0) species, stabilized by the porous polymer support, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. The base plays a crucial role in activating the boronic acid. nih.govresearchgate.net

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst for the next cycle. nih.gov

For the Pd/PP-3 catalyst, the porous, amine-functionalized, and hydrophobic polymer network likely plays several roles. It serves as a solid support, preventing the aggregation of Pd nanoparticles and facilitating catalyst recovery. researchgate.net The amine groups may help to stabilize the Pd nanoparticles and could also influence the electronic properties of the palladium, thereby affecting its catalytic activity. The hydrophobicity of the support could concentrate the organic substrates within the polymer matrix, especially in aqueous media, thus enhancing reaction rates. researchgate.net

In catalytic hydrogenation , the mechanism on the surface of palladium nanoparticles is also a multi-step process:

Adsorption: Both the hydrogen gas and the unsaturated organic compound are adsorbed onto the surface of the palladium nanoparticles.

Hydrogen Activation: The H-H bond of the hydrogen molecule is cleaved on the palladium surface, forming adsorbed hydrogen atoms.

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed unsaturated molecule, leading to the saturation of the multiple bond.

Desorption: The final, saturated product desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

With the Pd@PP-3 catalyst, the high dispersion of the palladium nanoparticles within the porous support ensures a large surface area for the reaction to occur. The selectivity observed in the hydrogenation of α,β-unsaturated aldehydes (C=C vs. C=O) is a complex phenomenon influenced by the electronic properties of the palladium nanoparticles and the way the substrate adsorbs onto their surface. The polymer support, derived from this compound, creates a specific chemical environment around the nanoparticles that can influence this adsorption geometry and, consequently, the selectivity of the reaction. researchgate.net

Investigations in Medicinal and Biological Chemistry

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. mdpi.com For derivatives of 4-Tritylaniline, SAR studies have been crucial in elucidating the structural requirements for their biological activities.

Research has shown that the biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the aniline (B41778) ring and the trityl group. For instance, in the development of antimicrobial agents, the introduction of various substituents on the triazole ring of 1,2,4-triazole (B32235) derivatives, which can be synthesized from this compound precursors, has been shown to modulate their activity. researchgate.net Similarly, in the context of anticancer research, the substitution pattern on the core scaffold of this compound analogues has been found to be a key determinant of their cytotoxic potency. mdpi.comugent.beresearchgate.netsioc-journal.cnnih.gov

For example, a study on a series of 2,4-disubstituted furo[3,2-b]indole derivatives, which can be conceptually related to elaborated this compound structures, established clear SARs. nih.gov The study found that specific substitutions at the 2 and 4 positions of the furo[3,2-b]indole system were critical for anticancer activity. nih.gov Another study on quinone derivatives highlighted the importance of hydrophobicity and the electronic effects of substituents in determining antibacterial activity. mdpi.com These studies, while not all directly on this compound, provide a framework for understanding how structural modifications of related scaffolds can impact biological outcomes, a principle that is directly applicable to the design of novel this compound derivatives.

Potential as Anticancer Agents

The quest for novel anticancer agents has led to the investigation of a wide array of chemical scaffolds, with this compound derivatives showing notable promise. researchgate.net The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives exhibiting significant potency. sigmaaldrich.comacademie-sciences.fr

Tri-substituted s-triazine derivatives containing a morpholino group, which can be synthesized using this compound as a starting material, have demonstrated potent anticancer activities. researchgate.net These compounds showed selective inhibition of ovarian (PA-1) and colon (HT-29) cancer cell lines. researchgate.net The general structure of these compounds involves the s-triazine core linked to a substituted aniline, highlighting the importance of the aniline moiety in mediating cytotoxic effects.

The table below summarizes the in vitro anticancer activity of selected 4-anilinoquinolinylchalcone derivatives, which share a structural similarity to potential this compound derivatives, against various cancer cell lines.

| Compound | R1 | R2 | Huh-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | MRC-5 IC50 (µM) |

| 4a | OMe | H | 0.86 ± 0.07 | 0.11 ± 0.01 | > 20 |

| 4d | OMe | 4-F | 0.23 ± 0.02 | 0.18 ± 0.02 | > 20 |

| 4f | OMe | 2,4-diF | 1.12 ± 0.09 | 1.94 ± 0.15 | > 20 |

| 5a | F | H | 1.23 ± 0.11 | 1.56 ± 0.13 | > 20 |

Data sourced from a study on 4-anilinoquinolinylchalcone derivatives. academie-sciences.fr The compounds were found to be more potent than the reference drug lapatinib (B449) against Huh-7 and MDA-MB-231 cancer cell lines and were non-cytotoxic to normal MRC-5 cells. academie-sciences.fr

These findings underscore the potential of the 4-anilino scaffold, a key feature of this compound, in the design of new anticancer drugs. academie-sciences.fr Further research into the synthesis and evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential.

Exploration of Antimicrobial Properties

The emergence of multidrug-resistant pathogens has created an urgent need for the discovery of new antimicrobial agents. nih.gov Derivatives of this compound have been investigated for their potential to address this challenge, with several studies reporting promising antibacterial and antifungal activities. mdpi.comresearchgate.net

The antimicrobial activity of these compounds is often associated with their ability to disrupt microbial cell membranes or interfere with essential cellular processes. The bulky trityl group can enhance the lipophilicity of the molecule, facilitating its interaction with and penetration of microbial cell walls. mdpi.com

SAR studies have shown that the antimicrobial spectrum and potency of this compound derivatives can be fine-tuned through chemical modifications. researchgate.netnih.gov For example, the introduction of different substituents on the heterocyclic rings of triazole derivatives synthesized from this compound precursors has been shown to significantly impact their activity against various bacterial and fungal strains. researchgate.net

The table below presents the minimum inhibitory concentration (MIC) values for a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, which share structural similarities with potential this compound derivatives, against various microbial strains.

| Compound | Substitution | S. aureus MIC (µ g/disc ) | B. subtilis MIC (µ g/disc ) | P. aeruginosa MIC (µ g/disc ) | C. albicans MIC (µ g/disc ) |

| 2 | 5-phenyl | 25 | 25 | 50 | 50 |

| 11 | 4-n-propyl | 50 | 50 | 100 | 100 |

| 12 | 5-n-propyl | 100 | 100 | >100 | >100 |

| 14 | 4-n-chloropropyl | 12.5 | 12.5 | 25 | 25 |

Data sourced from a study on 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues. researchgate.net The study found that the C-4-chloropropyl derivative exhibited potent antibacterial and antifungal activities. researchgate.net

These results indicate that the this compound scaffold can serve as a valuable template for the development of novel antimicrobial agents with a broad spectrum of activity.

Studies on Protein Binding and Biological Interactions

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets, primarily proteins. researchgate.net Understanding the protein binding and biological interactions of this compound and its derivatives is therefore crucial for elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents.

Due to its unique chemical structure, this compound hydrochloride has been utilized in studies related to protein binding. researchgate.net The bulky and hydrophobic nature of the trityl group can facilitate binding to hydrophobic pockets within proteins, while the aniline moiety provides a site for hydrogen bonding and other polar interactions.

Molecular docking studies have been employed to predict the binding modes and affinities of this compound derivatives with various protein targets. researchgate.netnih.govfip.org For instance, docking studies of indole-bearing azetidinone derivatives, which can be synthesized from precursors related to this compound, have been performed against monoamine oxidase-A (MAO-A) to evaluate their antidepressant potential. researchgate.net These computational methods help in visualizing the interactions between the ligand and the active site of the protein, providing insights that can guide further structural modifications to enhance binding affinity and selectivity. nih.gov

While specific protein targets for this compound itself are not extensively documented in the available literature, its use as a scaffold in the synthesis of molecules for protein binding studies is evident. researchgate.net For example, it has been used in the preparation of compounds that are then investigated for their interactions with biomolecules, suggesting its role as a foundational structure in exploring complex biological processes. researchgate.net

Role in Drug Discovery and Development

The this compound scaffold has emerged as a privileged structure in drug discovery and development, serving as a versatile starting point for the synthesis of a wide range of biologically active molecules. researchgate.netresearchgate.netbiosolveit.dearxiv.orgnih.gov Its utility stems from its synthetic accessibility and the ability to readily introduce diverse functional groups, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. sigmaaldrich.com

One of the key applications of this compound in drug discovery is its use as a precursor for the synthesis of heterocyclic compounds, such as triazoles and indoles, which are known to exhibit a broad spectrum of biological activities. nih.govjustia.com For example, this compound has been used in the preparation of 5-tritylisatin, an intermediate for the synthesis of various heterocyclic compounds with potential therapeutic applications. sigmaaldrich.com

The trityl group itself can confer desirable properties to drug candidates, such as increased metabolic stability by sterically shielding reactive sites from enzymatic degradation. Furthermore, the 4-aminophenyl moiety provides a handle for further chemical modifications, enabling the generation of large libraries of compounds for high-throughput screening. sigmaaldrich.com

The development of kinase inhibitors is a prominent area where aniline derivatives play a crucial role, and the this compound scaffold can be envisioned as a building block for such molecules. nih.govmdpi.comresearchgate.netrjsocmed.com Many successful kinase inhibitors feature an aniline or anilino-like core that interacts with the hinge region of the kinase domain. The structural framework of this compound offers a template that can be elaborated to target the ATP-binding site of various kinases.

Toxicological Assessments and QSAR Modeling

The evaluation of a compound's toxicological profile is a critical component of the drug discovery and development process. europa.eunih.gov For this compound and its derivatives, toxicological assessments and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict potential adverse effects and to guide the design of safer compounds. sav.skresearchgate.net

Limited direct toxicological data for this compound is available. One study reported an intraperitoneal LD50 in mice to be greater than 500 mg/kg, suggesting low acute toxicity via this route of administration. nih.gov However, it is also noted that the chemical, physical, and toxicological properties have not been thoroughly investigated. gla.ac.uk